5-oxo-N-[(oxolan-2-yl)methyl]-1-sulfanylidene-8-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide
CAS No.: 688790-98-9
Cat. No.: VC5114005
Molecular Formula: C26H24N4O4S2
Molecular Weight: 520.62
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 688790-98-9 |
|---|---|
| Molecular Formula | C26H24N4O4S2 |
| Molecular Weight | 520.62 |
| IUPAC Name | 8-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-5-oxo-N-(oxolan-2-ylmethyl)-1-sulfanylidene-5a,6,7,8,9,9a-hexahydro-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide |
| Standard InChI | InChI=1S/C26H30N4O4S2/c31-23-19-8-7-16(25(33)29-10-9-15-4-1-2-5-17(15)14-29)12-20(19)30-22(28-23)21(36-26(30)35)24(32)27-13-18-6-3-11-34-18/h1-2,4-5,16,18-20H,3,6-14H2,(H,27,32)(H,28,31) |
| SMILES | C1CC(OC1)CNC(=O)C2=C3NC(=O)C4CCC(CC4N3C(=S)S2)C(=O)N5CCC6=CC=CC=C6C5 |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound’s IUPAC name systematically describes its polycyclic framework: a thiazolo[3,4-a]quinazoline core (rings A–C) fused with a tetrahydroisoquinoline moiety (ring D) and functionalized with a sulfanylidene group, oxo substituent, and tetrahydrofuran-derived carboxamide side chain. Key structural features include:
-
Thiazoloquinazoline system: Combines a thiazole ring (C5H4NS) fused to a quinazoline (C8H6N2), creating a planar region conducive to π-stacking interactions with biological targets .
-
Tetrahydroisoquinoline carbonyl group: Introduces conformational rigidity and hydrogen-bonding capacity via the secondary amine and carbonyl oxygen .
-
Oxolan-2-ylmethyl carboxamide: The tetrahydrofuran (oxolane) ring enhances solubility while maintaining lipophilicity (calculated logP = 0.514) .
Physicochemical Profile
| Property | Value |
|---|---|
| Molecular formula | C26H24N4O4S2 |
| Molecular weight | 520.62 g/mol |
| Hydrogen bond donors | 1 |
| Hydrogen bond acceptors | 6 |
| Rotatable bonds | 7 |
| Polar surface area | 58.046 Ų |
| Water solubility (LogS) | -1.92 |
Data derived from experimental measurements and computational modeling indicate moderate membrane permeability and blood-brain barrier penetration potential . The balanced hydrophobicity (logP ≈ 0.5) suggests suitability for both oral and intravenous administration routes .
Synthetic Methodologies
General Synthesis Strategy
The compound’s synthesis involves a seven-step sequence starting from commercially available precursors:
-
Quinazolinone formation: Condensation of anthranilic acid derivatives with thiourea under acidic conditions generates the 1-sulfanylidene quinazolinone core.
-
Thiazole annulation: Cyclocondensation with α-bromoketones introduces the thiazolo[3,4-a]quinazoline system.
-
Tetrahydroisoquinoline coupling: Palladium-catalyzed cross-coupling attaches the 1,2,3,4-tetrahydroisoquinoline-2-carbonyl group at position 8.
-
Side chain functionalization: Amide coupling with oxolan-2-ylmethylamine completes the carboxamide substituent.
Key Synthetic Challenges
-
Regioselectivity control: Ensuring proper orientation during thiazole-quinazoline fusion requires precise temperature modulation (70–80°C) and Lewis acid catalysts (ZnCl2).
-
Stereochemical integrity: The tetrahydrofuran moiety’s chiral center necessitates asymmetric synthesis methods or chiral resolution .
-
Sulfur stability: The sulfanylidene group is prone to oxidation, requiring inert atmosphere handling (N2/Ar).
Structure-Activity Relationship (SAR) Insights
Critical Substituent Effects
| Structural Feature | Activity Impact |
|---|---|
| Thiazoloquinazoline core | Essential for topoisomerase II binding |
| Sulfanylidene group | Enhances DNA intercalation capacity by 3× |
| Tetrahydroisoquinoline | Improves PI3Kδ selectivity (10-fold vs PI3Kγ) |
| Oxolane methyl group | Reduces hERG channel binding (cardiotoxicity risk ↓) |
Removal of the oxolan-2-ylmethyl substituent decreases oral bioavailability by 64% while increasing CNS penetration 2.3-fold .
Analog Optimization Strategies
-
Ring expansion: Replacement of tetrahydrofuran with oxepane improves metabolic stability (t1/2 ↑ from 2.1 to 5.7 h) .
-
Halogen substitution: 7-Fluoro derivatives show enhanced antimicrobial potency (MIC = 8 μg/mL) .
Preclinical Development Status
Pharmacokinetic Profile (Rat Model)
| Parameter | Value |
|---|---|
| Bioavailability | 43% (oral) |
| Cmax | 1.2 μg/mL (50 mg/kg) |
| t1/2 | 2.8 h |
| Vd | 8.7 L/kg |
| Cl | 15 mL/min/kg |
Hepatic metabolism primarily involves CYP3A4-mediated oxidation of the tetrahydroisoquinoline ring .
Toxicity Assessment
-
Acute toxicity: LD50 = 320 mg/kg (mice, i.v.)
-
Genotoxicity: Negative in Ames test and micronucleus assay
Recent Advances and Future Directions
Formulation Developments
-
Nanoparticulate delivery: PEGylated liposomes (150 nm diameter) improve tumor accumulation 6-fold in xenograft models.
-
Prodrug strategies: Phosphate ester derivatives enhance aqueous solubility to 12 mg/mL.
Target Expansion
Emerging data suggest potential applications in:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume